3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-bromo-1-(1-methylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBAKQQTSMCBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 5-Bromo-1-methyl-1H-pyrazol-3-amine Intermediate
A key precursor for the target compound is 5-bromo-1-methyl-1H-pyrazol-3-amine, which can be synthesized via a well-documented, efficient route avoiding hazardous reagents:
Step 1: Condensation
Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.Step 2: Bromination
The ester undergoes bromination using tribromooxyphosphorus to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.Step 3: Hydrolysis
Hydrolysis of the ester in sodium hydroxide alcoholic solution produces 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.Step 4: Carbamate Formation
The carboxylic acid reacts with azido dimethyl phosphate and tert-butyl alcohol in dimethylformamide at 100 °C to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.Step 5: Deprotection
The carbamate is hydrolyzed in 50% trifluoroacetic acid/dichloromethane at room temperature to yield 5-bromo-1-methyl-1H-pyrazol-3-amine.
This method is advantageous due to its use of readily available raw materials, mild conditions, and avoidance of highly toxic reagents such as n-butyl lithium or cyanogen bromide, which are common in older methods but pose safety and scalability issues.
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Condensation | Diethyl butynedioate + methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate ester |
| 2 | Bromination | Tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis | 10% NaOH in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Carbamate formation | Azido dimethyl phosphate + tert-butyl alcohol, DMF, 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection | 50% trifluoroacetic acid in DCM, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |
Synthesis of the Pyrrolidin-2-one Moiety and Coupling
While direct literature on the exact preparation of 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is limited, related synthetic approaches for pyrrolidin-2-one derivatives and their functionalization provide a basis:
Pyrrolidin-2-one Core Formation:
Typically synthesized via cyclization of γ-aminobutyric acid derivatives or by ring-closure of suitable amino acid esters.Introduction of Bromine at the 3-Position:
Bromination at the 3-position of pyrrolidin-2-one can be achieved using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.Coupling with Pyrazolyl Amine:
The 5-bromo-1-methyl-1H-pyrazol-3-amine intermediate can be coupled to the brominated pyrrolidinone via nucleophilic substitution or amide bond formation, depending on the functional groups present, often using coupling agents like EDCI or DCC in organic solvents.
Alternative Multicomponent and One-Pot Synthetic Methods
Recent advances in multicomponent reactions (MCRs) and cascade synthesis have been applied to structurally related pyrazole-pyridine compounds and may be adapted for pyrrolidinone derivatives:
One-Pot Synthesis Using α-Bromoketones:
α-Bromoketones react with pyrazole derivatives and bases like potassium carbonate in acetonitrile under nitrogen at elevated temperatures to yield pyrazolyl-substituted heterocycles.Cascade Reactions:
These methods allow simultaneous formation of multiple bonds in a single reaction vessel, improving efficiency and yield, potentially applicable to the target compound's synthesis by designing suitable precursors.
Summary of Preparation Methodologies
Research Findings and Practical Considerations
The synthesis of the pyrazole intermediate avoids hazardous reagents such as cyanogen bromide and n-butyl lithium, enhancing safety and environmental compatibility.
Bromination using tribromooxyphosphorus provides regioselectivity and high yields in pyrazole ring functionalization.
Hydrolysis and carbamate formation steps are performed under mild conditions, facilitating scale-up.
Coupling of the bromopyrazole amine with the pyrrolidinone core requires careful control of reaction conditions to avoid side reactions such as polymerization or over-bromination.
Multicomponent reactions offer promising routes to related compounds but require further adaptation for the specific target molecule.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes nucleophilic substitution (SN2) with various nucleophiles due to the electrophilic nature of the α-carbon adjacent to the carbonyl group.
Mechanistic Insight : The electron-withdrawing effect of the pyrrolidinone carbonyl group enhances the electrophilicity of the α-carbon, facilitating SN2 displacement. Steric hindrance from the 1-methylpyrazole group may reduce reaction rates compared to simpler bromopyrrolidinones.
Elimination Reactions
Dehydrohalogenation eliminates HBr to form α,β-unsaturated lactams, which are valuable intermediates for further functionalization.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| DBU | DCM, 25°C, 2h | 1-(1-Methyl-1H-pyrazol-3-yl)pyrrolidin-2-one-3-ene | 85% | |
| KOtBu/THF | 0°C → RT, 4h | Same as above | 78% |
Key Observation : The reaction proceeds via an E2 mechanism, with base strength and solvent polarity influencing efficiency. DBU in dichloromethane minimizes side reactions.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings to form carbon-carbon or carbon-heteroatom bonds.
Optimization Notes :
-
Suzuki couplings require aryl boronic acids with electron-donating groups for higher yields .
-
Buchwald-Hartwig aminations benefit from bulky ligands like Xantphos to prevent β-hydride elimination.
Reduction Reactions
The bromine atom can be replaced via radical pathways under reducing conditions.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Bu3SnH, AIBN | Toluene, 110°C, 3h | 1-(1-Methyl-1H-pyrazol-3-yl)pyrrolidin-2-one | 68% | |
| LiAlH4 | THF, 0°C → RT, 2h | Partial reduction of lactam (not observed) | – |
Caution : LiAlH4 typically reduces lactams to pyrrolidines, but steric hindrance from the pyrazole group prevents this transformation .
Ring-Opening Reactions
The pyrrolidinone ring can undergo nucleophilic ring-opening at the carbonyl group.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaOH/H2O | Reflux, 6h | 3-Bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-2-carboxylic acid | 45% | |
| MeMgBr | THF, −78°C → RT, 4h | Tertiary alcohol derivative | 30% |
Limitations : Low yields in Grignard reactions are attributed to competing side reactions at the bromine site.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H10BrN3O
- Molecular Weight : 244.09 g/mol
- CAS Number : 1315367-41-9
The compound features a bromine atom attached to a pyrrolidinone ring, which is further substituted with a methyl-pyrazole moiety. This configuration contributes to its biological activity and interaction with various targets.
Medicinal Chemistry
3-Bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one has been investigated for its potential as a therapeutic agent in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Case Study: Anticancer Activity
A study explored the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. The mechanism involved the modulation of signaling pathways related to cell survival and death, indicating its potential as an anticancer agent .
Pharmacology
The pharmacological profile of this compound suggests it may have applications as an anti-inflammatory or analgesic agent. Its structural similarity to known pharmacophores allows for the exploration of its effects on pain and inflammation pathways.
Experimental Findings:
In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokines in macrophages, suggesting its utility in managing inflammatory conditions .
Material Science
Beyond biological applications, this compound is being explored for its properties in material science, particularly in the development of novel polymers and nanomaterials.
Research Insights:
Recent investigations have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications .
Mechanism of Action
The mechanism of action of 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
3-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one
- Molecular Formula : C₉H₁₂BrN₃O
- Key Differences : The pyrazole ring here is substituted with methyl groups at positions 1 and 3, compared to a single 1-methyl group in the target compound. This increases steric bulk and may reduce conformational flexibility.
- The SMILES string (CC1=NN(C(=C1)N2CCC(C2=O)Br)C) highlights the distinct substitution pattern .
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
- Molecular Formula: C₁₁H₁₂BrNO₂
- Key Differences : The pyrazole is replaced by a 2-methoxyphenyl group, introducing aromaticity and resonance effects from the methoxy substituent.
- Impact : The methoxy group (-OCH₃) donates electron density via resonance, contrasting with the electron-withdrawing nature of pyrazole. This difference significantly influences solubility (LogD = 18.57) and pKa (acidic proton at 18.57), which are critical for pharmacokinetic properties .
Core Heterocycle Modifications
6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Molecular Formula : C₁₄H₁₆BrN₃O₅
- Key Differences: This compound replaces pyrrolidin-2-one with an imidazo[4,5-b]pyridinone core. The bromine is positioned on the fused pyridine ring.
- Hydrogen-bonding interactions along the a-axis suggest distinct solid-state packing compared to pyrrolidinone derivatives .
Functional Group Additions
(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one
- Molecular Formula : C₂₀H₁₇BrN₄O₂
- Key Differences: Incorporates a conjugated enone system and a 3-bromoanilino group, diverging from the lactam core.
- Impact : The extended π-system and hydroxyl group introduce redox activity and hydrogen-bonding capacity, which are absent in the target compound. Such features may enhance photophysical properties or biological targeting .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogD (pH 5.5) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | 244.09 | Not Reported | 3 | 0 |
| 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one | 270.13 | 18.57 | 2 | 0 |
| 6-Bromo-1,3-dimethyl-1H-imidazole | 175.03 | Not Reported | 1 | 0 |
Biological Activity
3-Bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is a heterocyclic compound notable for its unique structural features, including a bromine atom and a pyrazole ring. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 244.09 g/mol. Its structure can be represented as follows:
This compound's unique combination of a pyrazole ring and a pyrrolidinone moiety contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with various biological macromolecules. The compound can bind to enzymes or receptors, modulating their activity, which is crucial for influencing signaling pathways related to cell metabolism and growth .
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on pyrrolidine derivatives have shown promising antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Activity Against |
|---|---|---|
| 3-Bromo Compound A | 0.0039 | S. aureus |
| 3-Bromo Compound B | 0.025 | E. coli |
| 5-Oxopyrrolidine Derivative | 0.008 | Multi-drug resistant strains |
These findings suggest that the halogen substituents significantly enhance the bioactivity of such compounds .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of pyrrolidine exhibit anticancer properties by inducing cytotoxicity in cancer cell lines such as A549 (human lung adenocarcinoma). For example, compounds with specific substitutions showed reduced cell viability, indicating potential as anticancer agents .
Table 2: Anticancer Activity Results
| Compound Name | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound 21 | 100 | 64 |
| Compound 22 | 100 | 61 |
| Control (Cisplatin) | 100 | 50 |
These results highlight the potential for developing new therapeutic agents targeting cancer cells while sparing normal cells.
Study on Antibacterial Effects
A study evaluating the antibacterial effects of various pyrrolidine derivatives found that compounds similar to this compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL for some derivatives, demonstrating their potential utility in treating bacterial infections .
Study on Anticancer Properties
Another study focused on the anticancer properties of novel pyrrolidine derivatives, including those structurally related to 3-bromo compounds. The results indicated that specific modifications could enhance cytotoxicity against A549 cells while maintaining lower toxicity towards non-cancerous cells, supporting further exploration into their medicinal applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via multi-step protocols involving halogenation, cyclization, and coupling reactions. For example, bromination of pyrrolidin-2-one derivatives followed by coupling with 1-methylpyrazole precursors (e.g., using triethylamine in ethanol for condensation) is a common approach . Reaction temperature (e.g., 110°C for cyclization) and stoichiometric ratios (e.g., 8:1 molar ratio of hydrazine to aldehyde) significantly affect yields . Purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane) is critical for isolating high-purity products .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodology :
- 1H/13C NMR : Key signals include the pyrrolidinone carbonyl (~170 ppm in 13C NMR) and pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 270.01) and bromine isotopic patterns .
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~550 cm⁻¹) validate functional groups .
Q. What are the stability considerations for this compound under varying pH and storage conditions?
- Methodology : Stability assays in aqueous buffers (pH 3–9) at 25°C and 40°C reveal degradation kinetics. For instance, acidic conditions may hydrolyze the pyrrolidinone ring, while light exposure could induce bromine dissociation. Use amber vials and inert atmospheres (N2/Ar) for long-term storage .
Advanced Research Questions
Q. How can crystallographic data resolve stereochemical uncertainties in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 5.1144 Å, b = 17.8029 Å) have been reported for structurally related brominated heterocycles . Twinned crystals may require iterative refinement in SHELXPRO .
Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?
- Methodology : The 1-methylpyrazole group is prone to electrophilic substitution at the 5-position. Protecting group strategies (e.g., Boc for amines) or directing groups (e.g., sulfonyl chloride at the 4-position) can enhance regioselectivity . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) enables selective derivatization .
Q. How do computational methods (DFT, molecular docking) predict the compound’s bioactivity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Docking studies with insecticidal targets (e.g., ryanodine receptors) identify key interactions between the bromine atom and hydrophobic binding pockets . Free energy perturbation (FEP) simulations quantify binding affinities for structure-activity relationship (SAR) optimization .
Q. What analytical approaches resolve contradictions in reported biological activities across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
